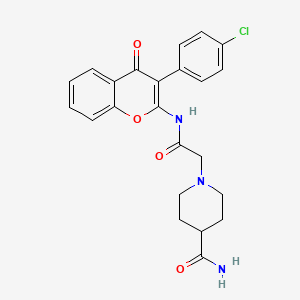
1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, involves the optimization of terminal fragments to achieve high potency in antiproliferative assays . Similarly, the synthesis of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides from high-throughput screening suggests a methodical approach to identifying functional groups essential for biological activity and selectivity . These methods could be applied to the synthesis of 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide, focusing on the optimization of its distinct chemical moieties for desired biological effects.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring, which is a common scaffold in medicinal chemistry due to its favorable interaction with biological targets . The presence of a 4-chlorophenyl group and a 4H-chromen-2-yl moiety suggests potential for specific binding interactions with target proteins, possibly through pi-stacking with aromatic amino acids or hydrogen bonding with polar residues.
Chemical Reactions Analysis
The chemical reactions involving compounds like 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide would likely be centered around its functional groups. For instance, the amide linkage could be involved in hydrolysis reactions under certain conditions, and the chlorophenyl group might undergo nucleophilic substitution reactions. The oxo groups present in the structure could also participate in redox reactions or form coordination complexes with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that it would have a significant degree of lipophilicity, which could affect its solubility and permeability across biological membranes . The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation : This compound has been synthesized in studies exploring novel derivatives with potential antibacterial properties. A study by Pouramiri, Kermani, and Khaleghi (2017) demonstrated the synthesis of similar compounds with confirmed antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
Antitumor and Antioxidant Activities : Research by Bialy and Gouda (2011) involved the synthesis of derivatives of this compound, evaluating their antitumor and antioxidant activities. Some of the synthesized products exhibited promising antioxidant activities (Bialy & Gouda, 2011).
Antimicrobial Activity and Docking Studies : A 2022 study by Okasha et al. focused on the synthesis of a related compound and its antimicrobial activities. This study included molecular docking analysis, showing that the synthesized molecule exhibited bactericidal and fungicidal effects (Okasha et al., 2022).
Synthesis and Biological Evaluation of Coumarin Derivatives : Another research by Ramaganesh, Bodke, and Venkatesh (2010) explored the synthesis of coumarin derivatives containing this compound, focusing on their antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Cytotoxic Activity and Molecular Docking : El Gaafary et al. (2021) synthesized a similar compound and evaluated its cytotoxic activity against various cancer cell lines, along with molecular docking studies. The compound showed promising cytotoxic activities against these cell lines (El Gaafary et al., 2021).
Estrogen Receptor Binding and Molecular Docking : Research by Parveen et al. (2017) synthesized derivatives of this compound and evaluated their binding affinity to estrogen receptors and cytotoxic activities against breast cancer cell lines. Molecular docking studies were also performed (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
CB1 Cannabinoid Receptor Interaction : A study by Shim et al. (2002) analyzed the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, providing insights into the structure-activity relationship of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[[3-(4-chlorophenyl)-4-oxochromen-2-yl]amino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c24-16-7-5-14(6-8-16)20-21(29)17-3-1-2-4-18(17)31-23(20)26-19(28)13-27-11-9-15(10-12-27)22(25)30/h1-8,15H,9-13H2,(H2,25,30)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCLWZQMAISJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Ethoxycarbonyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2524758.png)

![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)

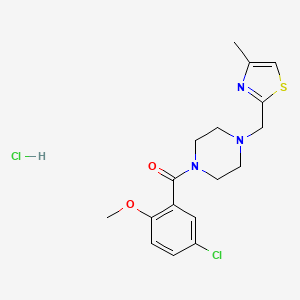
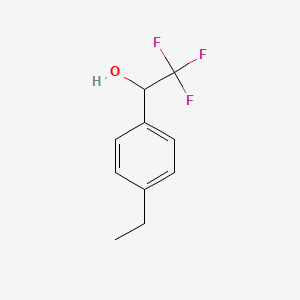
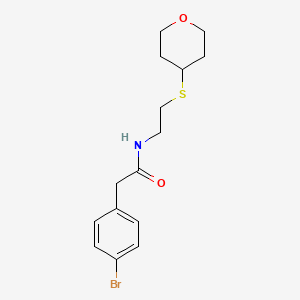
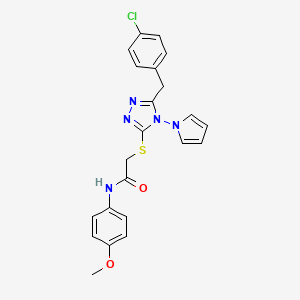
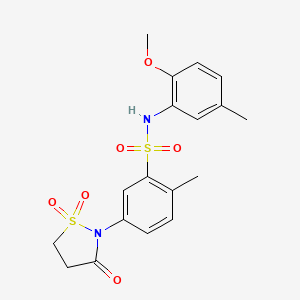

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)